![molecular formula C14H14N4O2 B4192392 4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile](/img/structure/B4192392.png)
4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile
Overview
Description
4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile, also known as MNPN, is a synthetic compound that has gained significant attention in the field of neuroscience research due to its potential as a tool for studying the brain. MNPN is a fluorescent molecule that binds selectively to a specific type of receptor in the brain, called the sigma-1 receptor. This receptor is involved in various physiological and pathological processes, including pain perception, addiction, and neurodegeneration.
Mechanism of Action
4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile binds selectively to the sigma-1 receptor with high affinity, leading to the activation of downstream signaling pathways. The exact mechanism of action of 4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile is not fully understood, but it is thought to modulate the activity of ion channels, enzymes, and other proteins that are regulated by the sigma-1 receptor. 4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile has been shown to enhance the release of neurotransmitters, such as dopamine and serotonin, and to inhibit the activity of voltage-gated calcium channels, which are involved in neuronal excitability.
Biochemical and Physiological Effects
4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile can modulate the activity of various ion channels, including the NMDA receptor, the TRPV1 receptor, and the voltage-gated sodium channels. 4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In vivo studies have demonstrated that 4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile can modulate pain perception, locomotor activity, and cognitive function in animal models.
Advantages and Limitations for Lab Experiments
4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile has several advantages as a tool for studying the sigma-1 receptor. It is a highly selective and potent ligand that binds specifically to the sigma-1 receptor, allowing for accurate visualization and monitoring of its activity. 4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile is also fluorescent, allowing for easy detection and imaging of the sigma-1 receptor in living cells and tissues. However, 4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile has some limitations for lab experiments. It is a synthetic compound that may have off-target effects, and its pharmacokinetics and toxicity are not well understood. 4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile also requires specialized equipment and expertise for its synthesis and use, which may limit its accessibility for some researchers.
Future Directions
There are several future directions for research on 4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile and the sigma-1 receptor. One area of research is the development of new ligands that are more selective and potent than 4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile. Another area of research is the investigation of the role of the sigma-1 receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. 4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile can be used as a tool for studying the sigma-1 receptor in these disorders and for developing new therapeutic strategies. Finally, 4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile can be used to investigate the relationship between the sigma-1 receptor and other cellular pathways, such as autophagy and mitochondrial function, which may have implications for the treatment of various diseases.
Scientific Research Applications
4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile has been used extensively in neuroscience research as a tool for studying the sigma-1 receptor. The sigma-1 receptor is a membrane protein that is widely distributed in the brain and plays a critical role in various physiological and pathological processes. 4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile can be used to visualize the sigma-1 receptor in living cells and tissues, allowing researchers to study its distribution, localization, and trafficking. 4-(2-methyl-1-piperidinyl)-5-nitrophthalonitrile can also be used to monitor the activity of the sigma-1 receptor in real-time, enabling researchers to investigate its role in various cellular processes.
properties
IUPAC Name |
4-(2-methylpiperidin-1-yl)-5-nitrobenzene-1,2-dicarbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-10-4-2-3-5-17(10)13-6-11(8-15)12(9-16)7-14(13)18(19)20/h6-7,10H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPVUTGUUDJEGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpiperidin-1-yl)-5-nitrobenzene-1,2-dicarbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.